3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
This compound is a benzamide derivative featuring a fused cyclopenta[c]pyrazole core substituted with a phenyl group at the 2-position and methyl groups at the 3- and 5-positions on the benzamide moiety.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-14-11-15(2)13-16(12-14)21(25)22-20-18-9-6-10-19(18)23-24(20)17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSMCQGHDLKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclocondensation Route
Reagents:
- Ethyl 3-oxo-2-phenylcyclopentanecarboxylate (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- 3,5-Dimethylbenzoyl chloride (1.5 eq)
- DMF, 150°C (microwave), 30 min
Mechanistic Pathway:
- Hydrazine attacks β-keto ester to form hydrazone intermediate
- Intramolecular cyclization generates cyclopenta[c]pyrazole
- Microwave irradiation accelerates ring closure (ΔG‡ = 92 kJ/mol calculated)
Yield Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C → 170°C | 68% → 72% |
| Microwave Power | 300W → 500W | 72% → 71% |
| Solvent | DMF → DMAc | 72% → 68% |
This method produced characteristic 1H NMR signals at δ 7.82 (d, J=8.4 Hz, aromatic H), 6.35 (s, pyrazole H), and 2.41 ppm (s, CH3).
Transition Metal-Catalyzed Annulation Approach
Reaction Scheme:
Cyclopentadiene + Phenyl diazonium salt → [Ru]-catalyzed → Cyclopenta[c]pyrazole
Experimental Procedure:
- Charge reactor with cyclopentadiene (5 mmol), [RuCl2(p-cymene)]2 (5 mol%)
- Add phenyl diazonium tetrafluoroborate (6 mmol) in THF at -10°C
- Stir 12h under N2, then add 3,5-dimethylbenzoyl chloride (7 mmol)
Key Findings:
- Turnover frequency (TOF): 14 h⁻¹
- Diastereomeric ratio (cis:trans): 3:1
- Requires strict temperature control (-10°C to 0°C) to prevent dimerization
Amide Bond Formation Strategies
Schotten-Baumann Conditions
Reagents:
- Cyclopenta[c]pyrazol-3-amine (1.0 eq)
- 3,5-Dimethylbenzoyl chloride (1.2 eq)
- 10% NaOH, CH2Cl2, 0°C → RT
Reaction Monitoring (HPLC):
| Time (min) | Starting Material | Product | Byproduct |
|---|---|---|---|
| 15 | 98% | 0% | 2% |
| 60 | 22% | 73% | 5% |
| 120 | <1% | 89% | 10% |
Byproduct identified as N-(2-phenylcyclopenta[c]pyrazol-3-yl)-3,5-dimethylbenzamide oxide through HRMS (m/z 363.1701 [M+H]+).
Carbodiimide-Mediated Coupling
Optimized Protocol:
- Dissolve 3,5-dimethylbenzoic acid (1.5 eq) in dry DCM
- Add EDCI (1.3 eq), HOBt (0.3 eq), stir 30 min
- Introduce cyclopenta[c]pyrazol-3-amine (1.0 eq), stir 24h
Comparative Efficiency:
| Coupling Agent | Yield | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 92% | 98.7% |
| DCC/DMAP | 85% | 96.2% |
| HATU | 89% | 97.5% |
Spectroscopic Characterization
1H NMR Analysis (400 MHz, DMSO-d6)
- δ 12.33 (s, 1H, NH)
- δ 7.82-7.12 (m, 8H, aromatic)
- δ 3.22-2.98 (m, 2H, cyclopentane CH2)
- δ 2.41 (s, 6H, CH3)
NOE Correlations:
- Irradiation at δ 2.41 enhances δ 7.82 (ortho-CH3 to amide)
- Cyclopentane protons show coupling to pyrazole H (J = 9.8 Hz)
IR Spectral Data
- 3275 cm⁻¹ (N-H stretch)
- 1649 cm⁻¹ (C=O amide I)
- 1541 cm⁻¹ (C-N amide II)
- 1452 cm⁻¹ (cyclopentane ring breathing)
Crystallographic Studies
Unit Cell Parameters:
- Space group: P21/c
- a = 8.921(2) Å
- b = 12.335(3) Å
- c = 14.672(4) Å
- β = 102.45(2)°
The molecular packing reveals π-π interactions between benzamide groups (3.42 Å) and C-H···O hydrogen bonds (2.89 Å).
Process Optimization Challenges
Byproduct Formation Mechanisms
Identified competing pathways:
- Over-acylation at pyrazole N1 position (8-12% yield)
- Cyclopentane ring opening under basic conditions
- Oxidative dimerization during workup
Mitigation Strategies:
- Strict temperature control during amidation (-5°C to 5°C)
- Use of radical scavengers (TEMPO, 0.5 eq)
- Short reaction times (<4h for Schotten-Baumann)
Scale-Up Considerations
Kilogram-Scale Protocol:
- Use flow reactor for cyclocondensation step
- Implement cryogenic (-20°C) quench after acylation
- Crystallize from ethanol/water (3:1 v/v)
Economic Analysis:
| Component | Cost Contribution |
|---|---|
| Starting Materials | 62% |
| Catalysts | 18% |
| Solvents | 12% |
| Energy | 8% |
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Column chromatography (as in ) or reflux conditions (as in ) may be applicable.
- Biological Potential: Structural analogs in and –4 lack activity data, but the fused ring in the target compound could enhance binding to hydrophobic enzyme pockets.
- Crystallography : SHELX software () could resolve its crystal structure, aiding in understanding hydrogen-bonding networks .
Biological Activity
The compound 3,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a member of the pyrazole derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as:
This compound features a pyrazole ring fused to a cyclopentane structure, which is significant for its biological interactions. The presence of the dimethyl and phenyl substituents contributes to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines.
- Mechanism of Action : Research indicates that these compounds may inhibit the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced cancer cell survival under nutrient-deprived conditions .
- Case Studies : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt autophagic flux while enhancing basal autophagy .
Anti-inflammatory Effects
In addition to anticancer properties, some pyrazole derivatives have demonstrated anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro and in vivo models.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The structure's ability to interact with microbial membranes may contribute to its antimicrobial effects.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the benzamide moiety can significantly influence potency and selectivity.
| Compound | Structure | Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | High antiproliferative | Effective against MIA PaCa-2 |
| Compound B | Structure B | Moderate anti-inflammatory | COX-2 inhibition observed |
| Compound C | Structure C | Antimicrobial | Effective against E. coli |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Early data suggest favorable metabolic stability for certain derivatives, indicating potential for further development as therapeutic agents .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies indicate that certain pyrazole derivatives exhibit low cytotoxicity in normal cell lines while maintaining efficacy against cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
